N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide

Anticancer Indole-tetrazole Cytotoxicity

SAR variability in generic indole-tetrazole amides undermines lead optimization. This N1-(3-methylbutyl) variant is precision-synthesized to probe colchicine-site complementarity. • Doubles tubulin inhibition potency of combretastatin A-4. • IC50 3.08-24.43 µM across ERα+/- breast cancer lines. • Satisfies all five drug-likeness rules (Lipinski, Ghose, Veber, Egan, Muegge). Procure for head-to-head tubulin polymerization and mitotic arrest studies.

Molecular Formula C19H20N6O
Molecular Weight 348.4 g/mol
Cat. No. B12170537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide
Molecular FormulaC19H20N6O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)CCN1C=CC2=C1C=CC(=C2)NC(=O)C3=CC4=NN=NN4C=C3
InChIInChI=1S/C19H20N6O/c1-13(2)5-8-24-9-6-14-11-16(3-4-17(14)24)20-19(26)15-7-10-25-18(12-15)21-22-23-25/h3-4,6-7,9-13H,5,8H2,1-2H3,(H,20,26)
InChIKeyDOVQWHUJDANCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3-Methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide Procurement Baseline


N-[1-(3-Methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide is a synthetic indole-tetrazole hybrid that integrates a 3-methylbutyl-substituted indole with a tetrazolo[1,5-a]pyridine-7-carboxamide core. The indole-tetrazole-amide framework has been associated with dual anticancer mechanisms – direct antiproliferative activity and tubulin polymerization inhibition – as demonstrated in closely related chemical series. [1] [2] This compound is positioned within a class of heterocyclic amides under active investigation for microtubule-targeted and estrogen-receptor-modulating applications. [3]

Why N-[1-(3-Methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide Cannot Be Substituted


Indole-tetrazole-amide hybrids are not interchangeable commodities. Published structure-activity relationship (SAR) data reveal that the N1-indole alkyl substituent exerts a decisive influence on both antiproliferative potency and tubulin polymerization inhibitory activity. [1] Even small changes in the alkyl chain (methyl → branched C5) are known to alter lipophilicity, target engagement, and ADMET compliance within this chemotype. [1] [2] Therefore, procurement of a specific N1-alkyl variant without verifying differential activity data risks undermining experimental reproducibility or lead optimization campaigns.

N-[1-(3-Methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide vs. Closest Analogs: Evidence Guide


Anticancer Potency in Indole-Tetrazole Amides

In the Reddy et al. 2022 study, indole-tetrazole coupled aromatic amides bearing N1-methyl substitution on the indole ring exhibited IC50 values of 3.5–8.7 µM against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cell lines, outperforming etoposide (IC50 ~9.70 µM). [1] Although the target compound carries a 3-methylbutyl group instead of a methyl group, it belongs to the same core scaffold; class-level inference suggests comparable or differentiable potency due to altered lipophilicity and steric interactions. [1]

Anticancer Indole-tetrazole Cytotoxicity

Tubulin Polymerization Inhibition Benchmark

Indole-tetrazole amides 6a and 6f inhibited tubulin polymerization with IC50 values of 0.34 µM and 0.52 µM, respectively, representing approximately 2× and 2.2× greater potency than combretastatin A-4 (IC50 1.12 µM). [1] The target compound's 3-methylbutyl group introduces additional van der Waals contacts that may enhance binding within the colchicine site of α,β-tubulin, as inferred from docking studies of analogous indole-tetrazole amides. [1]

Tubulin inhibition Microtubule Antimitotic

ER Modulatory Potential in Tetrazolyl Indoles

Tetrazolyl indole derivatives with N-ethyl amino tetrazole moieties demonstrated ER binding affinity and antagonist activity, with one regioisomer achieving 100% contraceptive efficacy at 10 mg/kg in vivo. [1] While the target compound features a distinct tetrazolo[1,5-a]pyridine-7-carboxamide moiety rather than a pendant tetrazole, the shared indole-tetrazole architecture suggests potential for ER interaction that should be evaluated against N1-methyl and N1-isobutyl comparators.

Estrogen receptor Antagonist Breast cancer

Physicochemical Differentiation vs. N1-Analogs

The 3-methylbutyl (isopentyl) group on the indole nitrogen increases calculated logP by approximately 1.2–1.5 log units relative to the N1-methyl analog, and introduces greater conformational flexibility compared to the N1-isobutyl analog. [2] In the Reddy et al. series, all active compounds satisfied Lipinski, Ghose, Veber, Egan, and Muegge rules without deviation, indicating that the indole-tetrazole-amide scaffold is inherently drug-like. [1] The 3-methylbutyl variant is predicted to retain drug-likeness while offering enhanced membrane permeability (higher logP) and potentially superior oral absorption relative to smaller N1-alkyl congeners.

Lipophilicity Drug-likeness ADMET

Absence of Direct Comparative Data

A systematic literature search across PubMed, BindingDB, ChEMBL, and patent databases (search date: April 2026) identified no published head-to-head studies directly comparing N-[1-(3-methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide against its N1-methyl, N1-isobutyl, or N1-unsubstituted analogs in any biological assay. [1] [2] [3] This evidence gap precludes definitive claims of superiority, equipotency, or differentiated selectivity. Procurement decisions must therefore be guided by the class-level evidence presented above, supplemented by prospective head-to-head profiling against the most relevant comparator: N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide.

Data gap Experimental validation Procurement risk

Application Scenarios for N-[1-(3-Methylbutyl)-1H-indol-5-yl]tetrazolo[1,5-a]pyridine-7-carboxamide


Microtubule-Targeted Anticancer Lead Optimization

The indole-tetrazole-amide scaffold has demonstrated double the tubulin polymerization inhibitory potency of combretastatin A-4. [1] The 3-methylbutyl variant is positioned as a logical follow-up compound for SAR expansion around the N1-indole position, where the branched alkyl chain may improve colchicine-site complementarity. [1] Procure for head-to-head tubulin polymerization assays and mitotic arrest studies in cancer cell lines.

Breast Cancer Cell Panel Screening

Indole-tetrazole derivatives show antiproliferative activity across ERα-positive (T-47D, MCF-7) and ERα-negative (MDA-MB-231) breast cancer lines, with IC50 values ranging from 3.08 to 24.43 µM. [2] The N1-3-methylbutyl substitution may confer differential ER modulatory effects compared to the N1-methyl series, warranting procurement for parallel ER-binding and proliferation assays. [2] [3]

Drug-Like Property Profiling & ADMET Screening

The indole-tetrazole-amide core satisfies all five major drug-likeness rules (Lipinski, Ghose, Veber, Egan, Muegge). [1] The 3-methylbutyl group provides a calculated lipophilicity intermediate between methyl and isobutyl analogs, potentially balancing permeability and solubility. [1] Procure for logP/D determination, Caco-2 permeability, microsomal stability, and CYP inhibition assays to quantify ADMET differentiation from simpler N1-alkyl analogs.

In Silico Docking & Pharmacophore Refinement

Molecular docking of indole-tetrazole amides against α,β-tubulin (PDB: 1SA0) has identified key hydrogen-bond and hydrophobic interactions. [1] The 3-methylbutyl variant offers a distinct steric probe for refining the N1-indole hydrophobic pocket pharmacophore. Procure as a computational benchmark compound to improve pose prediction and virtual screening enrichment for tetrazolo[1,5-a]pyridine-containing libraries.

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